molecular formula C8H10ClNO2S B2371251 N-[4-(chloromethyl)phenyl]methanesulfonamide CAS No. 1152540-47-0

N-[4-(chloromethyl)phenyl]methanesulfonamide

Cat. No.: B2371251
CAS No.: 1152540-47-0
M. Wt: 219.68
InChI Key: BLURUCQOSCUCGV-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the para position. This compound is notable for its reactive chloromethyl group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and pharmaceutical development . Its molecular formula is C₈H₉ClNO₂S, with a molecular weight of 218.68 g/mol.

Key structural features include:

  • Sulfonamide moiety: Imparts hydrogen-bonding capability, influencing solubility and crystallinity.
  • Chloromethyl group: A reactive site for alkylation or further functionalization.
  • Aromatic ring: Provides rigidity and stabilizes electronic interactions.

The compound’s synthesis typically involves sulfonylation of 4-(chloromethyl)aniline using methanesulfonyl chloride under basic conditions. Its applications span agrochemicals, pharmaceuticals (e.g., as a precursor for kinase inhibitors), and materials science .

Properties

IUPAC Name

N-[4-(chloromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLURUCQOSCUCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152540-47-0
Record name N-[4-(chloromethyl)phenyl]methanesulfonamide
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Preparation Methods

Sulfonylation of 4-(Chloromethyl)aniline

A direct method involves reacting 4-(chloromethyl)aniline with methanesulfonyl chloride under basic conditions. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (Et$$_3$$N) as a proton scavenger:

$$
\text{4-(Chloromethyl)aniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
$$

Key Parameters :

  • Temperature : 0–25°C
  • Yield : 75–85%
  • Purification : Column chromatography or recrystallization from DCM/pentane.

This method is favored for its simplicity but requires careful handling of methanesulfonyl chloride, a corrosive reagent.

Chloromethylation of N-Phenylmethanesulfonamide

An alternative approach starts with N-phenylmethanesulfonamide, which undergoes chloromethylation using formaldehyde and hydrochloric acid (HCl) under reflux:

$$
\text{N-Phenylmethanesulfonamide} + \text{HCHO} + \text{HCl} \xrightarrow{\Delta} \text{this compound}
$$

Optimization Insights :

  • Catalyst : Zinc chloride (ZnCl$$_2$$) enhances reaction efficiency.
  • Solvent : Toluene or xylene improves regioselectivity.
  • Yield : 60–70% after recrystallization.

This route is scalable but risks over-chlorination, necessitating precise stoichiometric control.

Multi-Step Synthesis from Benzene Derivatives

A modular strategy involves constructing the chloromethyl and sulfonamide groups sequentially:

  • Nitration : Benzene is nitrated to 4-nitrotoluene.
  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.
  • Chloromethylation : Reaction with formaldehyde/HCl introduces the chloromethyl group.
  • Sulfonylation : Methanesulfonyl chloride adds the sulfonamide moiety.

Advantages :

  • Enables intermediate characterization at each stage.
  • Overall Yield : 50–55%.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance safety and efficiency, particularly during exothermic sulfonylation steps:

Process Highlights :

  • Residence Time : 10–15 minutes.
  • Throughput : 50–100 kg/hr.
  • Solvent Recovery : >90% via integrated distillation.

Solvent-Free Chloromethylation

Patented methods eliminate solvents by using molten N-phenylmethanesulfonamide at 130°C, reacting with gaseous HCl and formaldehyde:

Benefits :

  • Conversion Rate : >95%.
  • Waste Reduction : No solvent disposal required.

Reaction Optimization and Catalysis

Acid Catalysts in Chloromethylation

Lewis acids like ZnCl$$2$$ or AlCl$$3$$ accelerate chloromethylation by polarizing formaldehyde intermediates. However, excessive catalyst loading promotes side reactions such as dimerization.

Photocatalytic Sulfonylation

Recent advances utilize ultraviolet (UV) light to initiate radical-based sulfonylation, reducing reliance on harsh reagents:

Conditions :

  • Light Source : 254 nm UV lamp.
  • Yield Improvement : 10–15% over thermal methods.

Analytical Characterization Techniques

Technique Key Observations
$$^1$$H NMR δ 4.65 (s, 2H, CH$$2$$Cl), δ 7.45–7.55 (m, 4H, Ar-H), δ 3.10 (s, 3H, SO$$2$$CH$$_3$$)
IR Spectroscopy 1340 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch)
HPLC Purity >99% after recrystallization

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)phenyl]methanesulfonamide involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets . The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-[4-(chloromethyl)phenyl]methanesulfonamide, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Sulfentrazone 2,4-Dichloro, triazolyl group 387.24 Herbicide; inhibits protoporphyrinogen oxidase
EU-93-94 Piperazine, hydroxypropoxy group 478.34 NMDA receptor antagonist; pharmaceutical use
N-[4-(Bromomethyl)phenyl]methanesulfonamide Bromomethyl (-CH₂Br) instead of -CH₂Cl 263.13 Higher reactivity in alkylation reactions; intermediate
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Chloro, 4-methyl substituents 219.69 Agrochemical intermediate; lower solubility
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide 4-Bromophenyl extension 352.23 Pharmaceutical intermediate; enhanced π-π stacking

Structural and Reactivity Comparisons

Substituent Effects :

  • Chloromethyl vs. Bromomethyl () : Bromine’s larger atomic radius and better leaving-group ability make bromomethyl derivatives more reactive in nucleophilic substitutions compared to chloromethyl analogs. For example, N-[4-(bromomethyl)phenyl]methanesulfonamide undergoes faster alkylation with amines or thiols .
  • Electron-Withdrawing Groups () : Sulfentrazone’s dichloro and triazolyl groups increase electrophilicity, enhancing herbicidal activity. In contrast, EU-93-94’s hydroxypropoxy group improves water solubility, critical for CNS drug delivery .

Hydrogen Bonding and Crystallinity :

  • Antiparallel N-H and C=O Arrangement () : Common in sulfonamides, this conformation stabilizes crystal packing via N-H···O hydrogen bonds. Chloromethyl-substituted derivatives exhibit tighter packing due to Cl’s electronegativity, as seen in N-(4-chlorophenylsulfonyl) analogs .

Applications :

  • Herbicides () : Sulfentrazone’s dichloro-triazolyl structure targets plant-specific enzymes, whereas this compound’s reactivity suits it for derivatization into herbicidal metabolites.
  • Pharmaceuticals () : EU-93-94’s piperazine moiety enables NMDA receptor binding, while bromophenyl derivatives (e.g., ) are used in kinase inhibitor synthesis due to enhanced lipophilicity .

Physicochemical Properties

  • Solubility : Hydrophobic substituents (e.g., chloromethyl) reduce aqueous solubility compared to hydroxylated analogs (e.g., N-[4-(hydroxyethyl)phenyl]methanesulfonamide in ) .
  • Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, requiring careful storage, whereas sulfentrazone’s triazolyl group enhances stability in soil .

Biological Activity

N-[4-(Chloromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions, yielding a structure characterized by a chloromethyl group attached to a phenyl ring and a methanesulfonamide functional group. The synthesis typically involves the chloromethylation of phenylmethanesulfonamide derivatives, which can be achieved via standard organic synthesis techniques.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Analgesic Properties : Research indicates that this compound may act as a vanilloid receptor (VR1) antagonist, which is implicated in pain perception. It has been shown to inhibit capsaicin-induced calcium uptake in neuronal cells, suggesting potential use in pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings from SAR studies:

Substituent PositionType of SubstituentEffect on Activity
A-region3-FluoroIncreased antagonistic potency
C-region4-Tert-butylbenzylEnhanced agonistic properties
Phenyl RingChloromethylImproved antimicrobial activity

These modifications have been linked to changes in receptor binding affinities and functional activities, demonstrating the importance of specific substituents in modulating biological effects .

Case Studies

  • Antimicrobial Testing : In a study assessing the antimicrobial potential of chloromethyl-substituted phenyl compounds, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The compound met Lipinski's rule of five criteria, indicating favorable pharmacokinetic properties .
  • Pain Management : In experimental models using acetic acid-induced writhing in mice, this compound demonstrated comparable analgesic potency to ketorolac, a clinically used analgesic. Its ED50 values indicated significant efficacy as an analgesic agent .

The primary mechanism underlying the biological activity of this compound involves its interaction with the vanilloid receptor VR1. By acting as an antagonist, it inhibits the receptor's activation by endogenous ligands and exogenous irritants like capsaicin. This action leads to reduced pain signaling and potential therapeutic benefits in inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for N-[4-(chloromethyl)phenyl]methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves reacting 4-(chloromethyl)aniline with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) . Key optimizations include:

  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methylene chloride protons at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity and stability .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (expected [M+H]⁺ ~244.7 m/z) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Protect from moisture and light at –20°C in amber glass vials. Desiccants (e.g., silica gel) prevent hydrolysis of the chloromethyl group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the sulfonamide group .

Advanced Research Questions

Q. What biological targets or pathways are influenced by this compound, and how are these interactions validated experimentally?

The compound’s chloromethyl group enables covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. Example targets:

  • Enzyme inhibition : Test via kinetic assays (e.g., IC₅₀ determination for proteases or kinases) .
  • Receptor modulation : Radioligand binding assays (e.g., NMDA receptor subunit selectivity, as seen in structurally related sulfonamides) .

Q. How can researchers resolve contradictions in biological activity data caused by impurities or degradation products?

  • Analytical troubleshooting : Use LC-MS to identify degradation byproducts (e.g., hydrolyzed chloromethyl groups forming hydroxymethyl derivatives) .
  • Bioactivity reassessment : Compare purified vs. crude batches in dose-response assays to isolate true activity .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chloromethyl with fluoromethyl to alter electrophilicity) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity to target pockets .

Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?

  • Metabolic stability assays : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots (e.g., sulfonamide cleavage) .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

Q. What methods are used to separate enantiomers or diastereomers of derivatives?

  • Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with heptane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Methodological Considerations

Q. How can researchers validate the covalent binding mechanism of this compound?

  • Mass spectrometry : Intact protein MS to detect adduct formation (e.g., +136 Da from sulfonamide-chloromethyl group) .
  • Competitive assays : Co-incubate with reducing agents (e.g., DTT) to reversibly block covalent interactions .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Continuous flow reactors : Improve heat transfer and reduce side reactions compared to batch processes .
  • In-line analytics : FTIR or PAT (Process Analytical Technology) tools for real-time reaction monitoring .

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